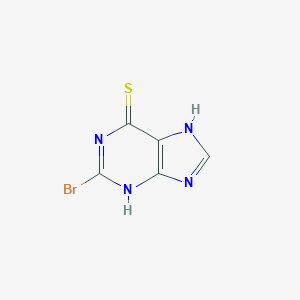

2-Bromo-7H-purine-6-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,7-dihydropurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQOJEGXUUBBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577683 | |

| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139244-00-1 | |

| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Bromo 7h Purine 6 Thiol Analogues

Strategies for the Construction of the Purine (B94841) Ring System

The formation of the purine nucleus is a fundamental process that can be approached from several distinct starting points, including derivatives of diaminomaleonitrile (B72808), urea (B33335), imidazole (B134444), and pyrimidine (B1678525). rsc.orgrsc.orgrsc.org Each of these strategies offers a unique pathway to the versatile purine scaffold, which is central to numerous vital biomolecules. pressbooks.pub

Synthesis from Diaminomaleonitrile Derivatives

Diaminomaleonitrile (DAMN) serves as a versatile and prebiotically plausible precursor for the synthesis of purine derivatives. rsc.orgnih.govacs.org The synthetic utility of DAMN lies in its ability to react with various one-carbon sources to form the imidazole ring, which can then be annulated to construct the complete purine system. nih.gov

One notable method involves the condensation reaction between diaminomaleonitrile and isocyanates. For instance, the reaction with 2-methoxyphenyl isocyanate yields a urea derivative which can be further cyclized to form purine structures. rsc.org Another approach demonstrates the oligomerization of hydrogen cyanide to produce DAMN, which subsequently undergoes photochemical rearrangement to 5-aminoimidazole-4-carbonitrile (AICN). acs.org This imidazole intermediate is a key building block that can be elaborated into various purine bases. acs.org

Researchers have also developed multicomponent reactions starting from aminomalononitrile (B1212270) (AMN), a related precursor, which, along with urea and α-amino acid methyl esters, can generate C(8)-substituted purine derivatives. nih.gov These reactions proceed through the formation of C(2)-substituted amino imidazole carbonitriles, followed by a domino ring annulation with agents like formic acid or urea to complete the purine structure. nih.gov

| Precursor | Reagent(s) | Key Intermediate | Resulting Purine Type | Reference(s) |

| Diaminomaleonitrile (DAMN) | 2-Methoxyphenyl isocyanate, 4-Ethoxybenzaldehyde | Urea derivative | 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide | rsc.org |

| Hydrogen Cyanide | Photochemical rearrangement | 5-Aminoimidazole-4-carbonitrile (AICN) | General purine bases | acs.org |

| Aminomalononitrile (AMN) | Urea, α-Amino acid esters, Formic acid/Urea | C(2)-substituted amino imidazole carbonitriles | C(8)-substituted purine derivatives | nih.gov |

Synthesis from Urea Derivatives

Urea and its derivatives are fundamental building blocks in the synthesis of the pyrimidine portion of the purine ring. rsc.orgresearchgate.net These methods often involve the condensation of a urea-containing compound with a suitable three-carbon unit to form a pyrimidine ring, which is then further modified to yield the fused purine system. wjarr.com

A representative synthesis begins with the preparation of N-substituted uracil (B121893) derivatives. rsc.org This is achieved by reacting asymmetrically alkylated urea derivatives with ethyl 2-cyanoacetate. rsc.org The resulting uracils are then nitrosated to produce nitroso-uracil intermediates. These intermediates undergo reduction to form 5,6-diaminopyrimidines. rsc.org The crucial final step involves the cyclization of these diamino-pyrimidines with a one-carbon source, such as triethyl orthoformate, to construct the imidazole ring and complete the purine skeleton. rsc.org Subsequent bromination can then be performed on the formed purine-diones. rsc.org Multicomponent reactions involving urea, aldehydes, and other reagents under various catalytic conditions also provide efficient routes to pyrimidine and, subsequently, purine structures. researchgate.net

| Starting Material | Key Steps | Intermediate | Final Product Class | Reference(s) |

| Alkylated Urea | Reaction with ethyl 2-cyanoacetate, Nitrosation, Reduction | 5,6-Diamino-pyrimidine-2,4(1H,3H)-dione | 1H-Purine-2,6(3H,7H)-dione | rsc.org |

| Urea | Condensation with β-ketoacid (from malic acid) | Uracil | Uracil (pyrimidine precursor) | wjarr.com |

| Urea | Samarium chloride catalyzed cyclization with β-formyl enamide | Pyrimidine derivative | Pyrimidine derivative | wjarr.com |

Synthesis from Imidazole Derivatives

Building the purine ring from pre-existing imidazole precursors is a common and effective strategy. rsc.orgmdpi.com This approach involves constructing the pyrimidine ring onto a substituted imidazole scaffold. Typically, a 4,5-disubstituted imidazole is used, where the substituents can be cyclized to form the six-membered pyrimidine ring.

For example, 5-aminoimidazole-4-carbonitrile can be treated with reagents like alkyl isocyanates to form urea derivatives, which then cyclize under alkaline conditions to afford purin-6(1H)-one derivatives. ekb.eg Another method starts with commercially available 4-nitroimidazole, which can be converted into various 4-amino-5-substituted imidazole intermediates. mdpi.com These intermediates, such as 4-aminoimidazoyl-5-carboximes or N-[1-(4-amino-1H-imidazol-5-yl)methylidene]-N-(aryl)amine derivatives, are then cyclized to yield the final purine products. mdpi.com The use of multicomponent reactions has also been reported, where 5-amino-4-cyanoformimidoyl imidazoles react with cyanamide (B42294) to produce 2-amino-6-cyano-purine. rsc.org These methods provide direct access to purines that may not be easily synthesized through other routes. mdpi.com

| Imidazole Precursor | Reagent(s) | Reaction Type | Resulting Purine Derivative | Reference(s) |

| 5-Aminoimidazole-4-carbonitrile | Alkyl isocyanate, Alkaline medium | Cyclization | 2-Methylpurin-6(1H)-one derivative | ekb.eg |

| 4-Nitroimidazole | Vicarious Nucleophilic Substitution, Cyclization | Cyclization | N-7-Substituted Purines | mdpi.com |

| 5-Amino-4-cyanoformimidoyl imidazoles | Cyanamide, Acetic acid | Condensation/Cyclization | 2-Amino-6-cyano-purine | rsc.org |

Synthesis from Pyrimidine Derivatives

The construction of purines from pyrimidine derivatives is a classical and widely used approach, often referred to as the Traube purine synthesis. rsc.orggoogle.com This methodology involves the annulation of an imidazole ring onto a pre-formed, suitably substituted pyrimidine ring. The key starting material is typically a 4,5-diaminopyrimidine.

The synthesis begins with a pyrimidine containing amino groups at the C4 and C5 positions. This diamine is then reacted with a reagent that provides the C8 carbon of the purine ring. Common reagents for this cyclization step include formic acid, formamide, or triethyl orthoformate, which lead to the formation of the imidazole ring fused to the pyrimidine core. rsc.org For example, 1,3-dimethyl-5,6-diaminopyrimidine can be reacted with ethyl 2-cyanoacetimidate to generate 1,3-dimethyl-2,6-dioxo-1H-purine derivatives. rsc.org Another pathway involves starting with a 4,6-dihalo-5-nitro-pyrimidine, sequentially introducing amine substituents at the C4 and C6 positions, reducing the nitro group to an amine, and then forming the imidazole portion to complete the purine compound. google.com This stepwise approach allows for the synthesis of highly substituted purine libraries. google.com

| Pyrimidine Precursor | Reagent for C8 | Key Transformation | Resulting Purine System | Reference(s) |

| 4,5-Diaminopyrimidine | Formic Acid / Triethyl Orthoformate | Imidazole ring annulation | Unsubstituted/Substituted Purine | rsc.org |

| 1,3-Dimethyl-5,6-diaminopyrimidine | Ethyl 2-cyanoacetimidate | Cyclization | 1,3-Dimethyl-2,6-dioxo-1H-purine derivative | rsc.org |

| 4,6-Dihalo-5-nitro-pyrimidine | Sequential amination, nitro reduction, cyclization | Imidazole ring formation | 2-, 6-, 8-, 9-Substituted Purines | google.com |

Regioselective Introduction of the Bromine Substituent at the C2 Position

The introduction of a bromine atom at a specific position on the purine ring is a critical step in the synthesis of analogues like 2-Bromo-7H-purine-6-thiol. The reactivity of the carbon centers on the purine scaffold—C2, C6, and C8—is not equal, which presents a challenge for regioselectivity. digitellinc.com The C8 position is generally susceptible to electrophilic substitution, while the C2 and C6 positions are part of the more electron-deficient pyrimidine ring. mdpi.commdpi.comuio.no However, the presence and nature of other substituents on the purine ring can significantly influence the site of bromination. digitellinc.com

Direct Bromination Approaches for Purine Scaffolds

Direct bromination involves treating a pre-formed purine ring with an electrophilic bromine source. Achieving selectivity for the C2 position often depends on the directing effects of existing substituents and the choice of brominating agent and reaction conditions. researchgate.net

For purine scaffolds, electron-donating groups, such as an amino group at the C6 position, can direct electrophilic substitution to the C2 position through resonance stabilization. Various brominating agents have been employed for the direct halogenation of purines. These include elemental bromine (Br₂), N-bromosuccinimide (NBS), pyridinium (B92312) tribromide, and sodium monobromoisocyanurate (SMBI). researchgate.netresearchgate.net

For example, the synthesis of 2-Bromo-9H-purin-6-amine can be accomplished by reacting 6-aminopurine with bromine in a solvent like acetic acid. In another instance, 7H-purine can be directly brominated at the C2 position using SMBI in an aqueous acetonitrile (B52724) solution. The use of specific reagents like pyridinium tribromide has been shown to be highly effective for brominating electron-rich purines. researchgate.netresearchgate.net The choice of solvent can also play a role; polar aprotic solvents may enhance electrophilic substitution at electron-rich positions. The inherent reactivity bias shows that in the absence of strong directing groups, the C6 position is often the most reactive, followed by C8, and then C2. digitellinc.com Therefore, strategic blocking of more reactive sites or leveraging powerful directing groups is essential for selective C2 bromination.

| Purine Substrate | Brominating Agent | Conditions | Selectivity Notes | Reference(s) |

| 6-Aminopurine | Bromine (Br₂) | Acetic Acid | C6-NH₂ group directs bromination to C2. | |

| 7H-Purine | Sodium Monobromoisocyanurate (SMBI) | 10% H₂O/CH₃CN, NaN₃ | Direct C2 bromination. | |

| Electron-rich purines | Pyridinium Tribromide | - | High yields for purines with electron-donating groups. | researchgate.netresearchgate.net |

| Dihalo-purines | - | - | Reactivity order: C6 > C8 > C2. | digitellinc.com |

Bromination of Precursors and Subsequent Cyclization

The construction of the 2-bromo-purine scaffold often begins with the bromination of a suitable precursor, which is then cyclized to form the fused imidazole and pyrimidine ring system. One common strategy involves starting with substituted pyrimidine or imidazole derivatives.

For instance, the synthesis can commence from a substituted diaminopyrimidine. The bromination can be achieved using various electrophilic brominating agents. Reagents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or a combination of bromine in acetic acid are frequently employed for the bromination of purine rings, typically at the C8-position. nih.govresearchgate.netrsc.org However, for the synthesis of 2-bromo derivatives, the bromine atom is often introduced at an earlier stage on a pyrimidine precursor before the final cyclization to form the purine.

Another approach involves the synthesis starting from alkylated urea derivatives which are then brominated and cyclized. researchgate.netrsc.org For example, a 3-substituted-1H-purine-2,6(3H,7H)-dione can be produced and subsequently brominated using elemental bromine at elevated temperatures to yield the desired brominated purine derivative. rsc.org

The choice of brominating agent and reaction conditions is critical for achieving regioselectivity. Milder reagents have been developed to improve efficiency and selectivity. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been demonstrated as an effective reagent for the bromination of purine and pyrimidine nucleosides in polar aprotic solvents, sometimes in the presence of a Lewis acid catalyst. nih.gov Similarly, sodium monobromoisocyanurate (SMBI) is another efficient reagent for this purpose. mdpi.com

The subsequent cyclization step to form the purine's imidazole ring can be accomplished through various methods, such as reacting a 5,6-diaminopyrimidine with a one-carbon synthon like formic acid or a derivative thereof. When the pyrimidine precursor already contains the bromine atom at the appropriate position, this cyclization yields the 2-bromopurine core structure.

| Precursor Type | Brominating Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Purine Nucleosides | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Polar aprotic solvents (e.g., DMF, CH₃CN), ambient temperature | Efficient bromination of RNA nucleobases at C-5 (pyrimidine) or C-8 (purine). | nih.gov |

| Adenine (B156593)/Guanine Nucleosides | N-Bromosuccinimide (NBS) | DMF | Typical method for 8-bromination. | nih.gov |

| Theophylline Derivatives | Bromine (Br₂) | 65 °C, 3 hours | Direct bromination of a pre-formed purine system. | rsc.org |

| Purine Nucleosides | Sodium Monobromoisocyanurate (SMBI) | Aqueous acetonitrile | Facile and efficient bromination methodology. | mdpi.com |

Introduction of the Thiol Group at the C6 Position

Once the 2-bromo-purine skeleton is obtained, the next critical step is the introduction of the thiol group at the C6 position. This is typically achieved by converting a suitable leaving group at this position into a sulfhydryl moiety.

The most common method for introducing a thiol group at the C6 position is through the nucleophilic substitution of a halogen atom, typically chlorine. The synthesis often starts from a di-halogenated purine, such as 2-bromo-6-chloropurine. This intermediate can be synthesized from commercially available 2,6-dichloropurine (B15474) via selective bromination or by building the ring system from appropriate precursors.

The 6-chloro group is more susceptible to nucleophilic attack than the 2-bromo group. This difference in reactivity allows for the selective replacement of the chlorine atom. The thiolation reaction is generally carried out by treating the 2-bromo-6-chloropurine with a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiomethoxide followed by demethylation. The reaction with thiourea, for example, proceeds via an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol.

These thiolation reactions are a key part of the broader field of chemical modifications applied to the purine nucleus, which also includes amination, selenylation, and condensation reactions. researchgate.netrsc.org

While less common than the thiolation of halogenated purines, it is also possible to convert other functional groups at the C6 position into a thiol. The direct thiation of a C6-hydroxy group (or its tautomeric oxo form, as in hypoxanthine) is a historically significant but challenging method. thieme-connect.de

This conversion typically requires harsh reaction conditions. Heating the purin-6-ol with an excess of a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine (B92270) is a classic method to achieve this transformation. thieme-connect.de The reaction proceeds by converting the carbonyl oxygen into a sulfur atom. Given the aggressive nature of this reagent, protection of other sensitive functional groups in the molecule may be necessary.

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-6-chloropurine | Thiourea, followed by hydrolysis | Nucleophilic Aromatic Substitution | This compound | researchgate.netrsc.org |

| 2-Bromo-6-chloropurine | Sodium Hydrosulfide (NaSH) | Nucleophilic Aromatic Substitution | This compound | researchgate.netrsc.org |

| Purin-6-ol (Hypoxanthine derivative) | Phosphorus Pentasulfide (P₄S₁₀) | Thionation | Purine-6-thiol | thieme-connect.de |

Thiolation Reactions of Halogenated Purine Intermediates

Multi-Step Synthesis of Complex this compound Derivatives

The this compound scaffold serves as a versatile intermediate for the synthesis of more complex, polysubstituted purine derivatives. The reactivity of the remaining positions on the purine ring—namely the C8 position and the nitrogen atoms (N7 and N9)—allows for further functionalization. researchgate.net

Multi-step syntheses can introduce a wide variety of substituents to modulate the physicochemical and biological properties of the molecule. For example, the thiol group at C6 can be alkylated to form thioethers. The bromine atom at C2 can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds, although displacement by nucleophiles is also possible.

A general synthetic strategy for complex derivatives might involve:

Alkylation of the thiol group at C6.

Alkylation or arylation at one of the ring nitrogens, often N9.

Functionalization at the C8 position, which can be achieved through lithiation followed by quenching with an electrophile. researchgate.net

Modification or displacement of the C2-bromo substituent.

An example of a multi-step synthesis leading to complex purines involves the alkylation of adenine intermediates at the N9 position, followed by reactions at other sites. nih.gov For instance, an 8-bromo-9-substituted adenine can be reacted with various phenols to introduce an aryloxy group at the C6 position (after converting the initial amine to a leaving group) or undergo further substitutions. nih.gov Similarly, starting with 2,6-dichloropurine, selective and successive displacement of the chlorine atoms, followed by bromination at C8 and subsequent coupling reactions, can lead to trisubstituted purines. researchgate.net These strategies highlight the modular approach that can be used to build complex molecules based on the initial this compound framework.

Chemical Reactivity and Mechanistic Aspects of 2 Bromo 7h Purine 6 Thiol

Reactivity of the Bromine Atom at the C2 Position

The bromine atom attached to the C2 carbon of the purine (B94841) ring is susceptible to various substitution and coupling reactions. Its reactivity is influenced by the electron-deficient nature of the purine ring system.

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C2 position can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgscience.gov This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the case of purine derivatives, the nitrogen atoms within the ring system contribute to this electron-withdrawing effect, making the C2 position susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. libretexts.org This step disrupts the aromaticity of the purine ring.

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion, resulting in the substituted product. libretexts.org

Common nucleophiles that can participate in these reactions include amines and thiols. The reaction conditions typically involve the use of a base and a suitable solvent.

Palladium- and Nickel-Catalyzed Coupling Reactions (e.g., C-C, C-N Bond Formation)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. libretexts.orgacs.org These reactions have been widely applied to functionalize purine scaffolds. chem-soc.si The general catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for coupling reactions at the C2, C6, and C8 positions of purines. chem-soc.si For C-C bond formation, Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a common method. beilstein-journals.orgacs.org For instance, the coupling of 2-chloropurine derivatives with arylboronic acids has been achieved using palladium catalysts like Pd₂(dba)₃ in the presence of a suitable ligand and base. chem-soc.si The Heck reaction, another palladium-catalyzed process, can also be used for C-C bond formation.

For C-N bond formation, the Buchwald-Hartwig amination is a prominent method for coupling aryl halides with amines. libretexts.org This reaction has become a popular method for constructing aryl amines, which are common motifs in pharmaceuticals. libretexts.org

Nickel-Catalyzed Reactions:

Nickel catalysts offer an alternative and sometimes more cost-effective approach for cross-coupling reactions. acs.org They have been successfully employed for the coupling of purine derivatives. chem-soc.siresearchgate.net For example, nickel-carbene catalyzed cross-coupling of 6-fluoropurine (B74353) nucleoside substrates with arylboronic acids has been shown to proceed in high yield. chem-soc.si Nickel catalysts have also been used in Chan-Lam cross-coupling reactions for N-arylation. researchgate.net

Table 1: Examples of Palladium- and Nickel-Catalyzed Coupling Reactions on Purine Scaffolds

| Reaction Type | Catalyst System | Substrates | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-bromo-6H-1,2-oxazines and phenylboronic acid | C-C | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃, Carbene ligand, Cs₂CO₃ | 2-chloro-6-methylpurine derivatives and arylboronic acids | C-C | chem-soc.si |

| Buchwald-Hartwig Amination | Palladium catalyst and specialized phosphine (B1218219) ligands | Aryl halide and primary or secondary amine | C-N | libretexts.org |

| Nickel-Carbene Catalyzed Coupling | Nickel catalyst and carbene ligand | 6-fluoropurine nucleoside and arylboronic acid | C-C | chem-soc.si |

| Chan-Lam Coupling | NiCl₂·6H₂O | Arylboronic acids and anilines | C-N | researchgate.net |

Reactivity of the Thiol Group at the C6 Position

The thiol (-SH) group at the C6 position of the purine ring is a versatile functional group that can participate in a variety of chemical reactions. wikipedia.org Its reactivity is primarily centered around the nucleophilicity of the sulfur atom and its ability to undergo redox processes.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial reaction in biological systems and a useful tool in synthetic chemistry. researchgate.netsmolecule.com This reaction involves the interconversion between a thiol and a disulfide. wikipedia.org The thiol group of 2-Bromo-7H-purine-6-thiol can react with a disulfide, leading to the formation of a new disulfide and the release of another thiol. researchgate.net This process is reversible and its equilibrium is dependent on the redox environment. smolecule.com

The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov This leads to the cleavage of the S-S bond and the formation of a new disulfide. This reactivity is particularly relevant in biological contexts where cellular redox systems, such as glutathione, can interact with thiol-containing molecules. researchgate.net

Conjugate Addition Reactions with Michael Acceptors

The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile that can participate in conjugate addition reactions, also known as Michael additions. beilstein-journals.org In this reaction, the thiol adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), forming a new carbon-sulfur bond. beilstein-journals.org

The reaction proceeds via the attack of the nucleophilic sulfur atom on the β-carbon of the electron-deficient double bond. beilstein-journals.org This results in the formation of a stabilized carbanion intermediate, which is then protonated to yield the final product. beilstein-journals.org The reactivity of the thiol in this context allows for the covalent modification of various molecules containing Michael acceptor moieties.

Reactions with Electrophilic Reagents

The nucleophilic nature of the thiol group makes it reactive towards a wide range of electrophilic reagents. nih.gov These reactions typically result in the formation of a new covalent bond at the sulfur atom.

Examples of electrophilic reagents that can react with the thiol group include:

Alkyl halides: Thiols can be alkylated by reacting with alkyl halides in an SN2 reaction to form thioethers. libretexts.org

Acylating agents: Reagents such as acyl chlorides and anhydrides can acylate the thiol group to form thioesters.

Oxidizing agents: Mild oxidizing agents like iodine or hydrogen peroxide can oxidize thiols to disulfides. wikipedia.org Stronger oxidizing agents can lead to the formation of sulfonic acids. wikipedia.org

Electrophilic carcinogens: For instance, 6-mercaptopurine (B1684380) has been shown to react with benzo[a]pyrene-7,8-diol 9,10-epoxide, an electrophilic carcinogen, via an SN2 attack of the thiolate anion. nih.gov

Other electrophiles: The thiol group can also react with other electrophilic species such as isothiocyanates. nih.gov

Table 2: Summary of Reactivity of the Thiol Group

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| Thiol-Disulfide Exchange | Disulfide (R-S-S-R') | Mixed disulfide | researchgate.netsmolecule.com |

| Conjugate Addition | α,β-unsaturated carbonyl compound | Thioether | beilstein-journals.org |

| Alkylation | Alkyl halide | Thioether | libretexts.org |

| Oxidation (mild) | Iodine, Hydrogen peroxide | Disulfide | wikipedia.org |

| Reaction with Electrophilic Carcinogen | Benzo[a]pyrene-7,8-diol 9,10-epoxide | Thioether adduct | nih.gov |

Oxidation Pathways of the Thiol Moiety

The thiol group of thiopurines, including this compound, is susceptible to oxidation through various pathways, which can be studied using electrochemical methods. researchgate.netpdx.edu These studies provide insights into the metabolic fate of such compounds in biological systems. pdx.edu

Electrochemical oxidation of thiopurines often proceeds in a stepwise manner. At lower potentials, the primary reaction is the oxidation of the thiol group to form a disulfide. researchgate.net For instance, the electrochemical oxidation of 6-thiopurine at low potentials results in the formation of a disulfide through a one-electron process. researchgate.net A similar mechanism is observed for 2,6-dithiopurine, where the initial oxidation leads to the formation of bis(6-purinyl)disulfide-2,2'-dithiol. psu.edu

At higher potentials, further oxidation occurs. For 6-thiopurine, it is proposed that purine-6-sulfenic acid is formed, which is an unstable intermediate. researchgate.netpdx.edu This can be further oxidized to purine-6-sulfinic acid and ultimately to purine-6-sulfonic acid. researchgate.netdergipark.org.tr In the case of 2,6-dithiopurine, the third oxidation peak corresponds to a 12-electron, 12-proton process that yields purine-2,6-disulfonic acid. psu.edu In the presence of ammonia, the final product can be a sulfonamide, such as purine-2,6-disulfonamide. psu.edu

The oxidation of the purine ring itself can also occur at higher potentials. researchgate.net For 6-thioxanthine, oxidation of both the thiol group and the purine ring is observed at potentials greater than +0.40V. researchgate.net

The table below summarizes the oxidation products of related thiopurines at different potentials.

| Compound | Potential | Oxidation Product(s) |

| 6-Thiopurine | Low | Disulfide |

| 6-Thiopurine | > +0.50V | Purine-6-sulfenic acid, Purine-6-sulfinic acid, Purine-6-sulfonate |

| 2,6-Dithiopurine | - | Bis(6-purinyl)disulfide-2,2'-dithiol, Purine-2,6-disulfonic acid |

| 6-Thioxanthine | < +0.30V | Disulfide |

| 6-Thioxanthine | > +0.30V | Sulfinic acid |

| 6-Thioxanthine | > +0.40V | Oxidized purine ring and thiol group |

Tautomerism and Isomerism in Thiopurines (e.g., Thione-Thiol Tautomeric Equilibria)

Thiopurines, such as this compound, can exist in different tautomeric forms due to the migration of a proton. The most significant of these is the thione-thiol tautomerism. akjournals.comjocpr.com This involves an equilibrium between the thione form (C=S) and the thiol form (C-SH). akjournals.com

In solution, the thione form is generally the predominant species for many thiopurines. akjournals.comjocpr.com For example, 6-mercaptopurine (6-MP) primarily exists in the C(6)=S, N(9)H form in aqueous solution. akjournals.com In the solid state, this is often the only form present. akjournals.com The tautomeric equilibrium can be influenced by the solvent. researchgate.net For 6-bromopurine, the 7H tautomer population is comparable to or higher than the 9H tautomer in less polar solvents, while the 9H tautomer is dominant in more polar solvents. researchgate.net

In addition to thione-thiol tautomerism, purines also exhibit prototropic tautomerism involving the imidazole (B134444) ring, leading to N(7)H and N(9)H tautomers. akjournals.comrsc.org For 6-mercaptopurine, a combination of these tautomeric possibilities can lead to six potential forms. akjournals.com A theoretical study on 2-amino-7H-purine-6-thiol investigated the tautomerization to the 9H form, highlighting the high energy barrier for this process in the gas phase, which is significantly reduced in the presence of a polar, protic solvent like water. iau.ir

Structural isomers are also possible depending on the position of substituents on the purine ring. For example, with a bromo and a thiol substituent, isomers such as 2-bromo-6-thiol, 6-bromo-2-thiol, and 8-bromo-6-thiol could exist, each with its own set of tautomeric forms.

The table below illustrates the predominant tautomeric forms of some thiopurines.

| Compound | Conditions | Predominant Tautomeric Form |

| 6-Mercaptopurine | Aqueous Solution | Thione [C(6)=S, N(9)H] akjournals.com |

| 6-Mercaptopurine | Solid State | Thione [C(6)=S, N(9)H] akjournals.com |

| 6-Bromopurine | Less Polar Solvents | 7H tautomer population comparable to 9H researchgate.net |

| 6-Bromopurine | More Polar Solvents | 9H tautomer is dominant researchgate.net |

| 2-Amino-7H-purine-6-thiol | Gas Phase | High activation energy for 7H to 9H tautomerization iau.ir |

| 2-Amino-7H-purine-6-thiol | Polar, Protic Solvent | Reduced activation energy for 7H to 9H tautomerization iau.ir |

Influence of Substituents on Electronic Distribution and Reaction Pathways

The presence and position of substituents on the purine ring significantly influence its electronic distribution and, consequently, its chemical reactivity and reaction pathways. rsc.orgscispace.com The bromine atom and the thiol group in this compound each exert distinct electronic effects.

The purine ring itself is an electron-deficient system, particularly in the pyrimidine (B1678525) ring. ttu.ee Substituents can either donate or withdraw electrons, altering the electron density at different positions. scispace.com For example, electron-donating groups can increase the electron density in the imidazole ring. ttu.ee

The bromine atom at the C2 position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. msu.edu The bromine atom's presence enhances the reactivity of the purine, allowing it to form covalent bonds with nucleophiles. This increased electrophilicity facilitates binding to biological targets.

The thiol group (-SH) at the C6 position can act as a strong ligand, binding to metallic surfaces. researchgate.net Its electronic effect is complex; while the sulfur atom is electronegative, the lone pairs can participate in resonance, potentially donating electron density to the ring. In its deprotonated thiolate form (-S-), it is a strong electron-donating group. The thiol group is also a site for nucleophilic attack and can undergo S-alkylation and oxidation reactions. rsc.org

The table below summarizes the general influence of bromo and thiol substituents on the purine ring.

| Substituent | Position | General Electronic Effect | Influence on Reactivity |

| Bromo | C2 | Electron-withdrawing | Activates towards nucleophilic substitution, deactivates towards electrophilic substitution. msu.edu |

| Thiol (-SH) | C6 | Complex (electronegative, but can donate via resonance) | Site for oxidation, alkylation, and metal binding. researchgate.netrsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Bromo-7H-purine-6-thiol. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton and carbon signals can be achieved.

Proton (¹H) and Carbon (¹³C) NMR Applications

Proton (¹H) and Carbon (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In a typical analysis, the ¹H NMR spectrum of a related compound, 6-mercaptopurine (B1684380), shows distinct signals that can be compared to those of this compound to understand the effect of the bromine substitution. nih.gov The introduction of the bromine atom at the C2 position is expected to induce deshielding effects, leading to downfield shifts for nearby protons and carbons. For instance, the C2 chemical shift in a brominated purine (B94841) can be around 140–150 ppm.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H8 | ~8.0-8.5 | - | Signal for the proton at position 8 of the purine ring. |

| NH (purine ring) | Broad, ~12.0-14.0 | - | Exchangeable proton, signal may be broad or absent depending on solvent and concentration. |

| SH | Broad, ~3.0-4.0 | - | Exchangeable proton of the thiol group. |

| C2 | - | ~140-150 | Deshielded due to the attached bromine atom. |

| C4 | - | ~150-155 | Affected by both the thiol and adjacent nitrogen atoms. |

| C5 | - | ~120-125 | Carbon within the imidazole (B134444) portion of the purine ring. |

| C6 | - | ~165-170 | Carbon of the thiocarbonyl group (in thione tautomer). |

| C8 | - | ~140-145 | Carbon adjacent to the H8 proton. |

Note: These are estimated values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments are employed. rsc.orgsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would primarily be used to confirm the absence of correlations, as the H8 proton is typically isolated, unless there are through-space interactions or long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is instrumental in assigning the carbon signal for C8 by correlating it with the H8 proton signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. utexas.edu

Soft Ionization Techniques (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))

Soft ionization techniques are employed to generate gas-phase ions of the molecule without causing significant fragmentation, allowing for the accurate determination of its molecular weight.

Electrospray Ionization (ESI) : ESI is a gentle ionization method suitable for polar molecules like purine derivatives. acs.org It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (C₅H₃BrN₄S, molecular weight ~230.99 Da for the most common isotopes), high-resolution mass spectrometry (HRMS) with ESI would be used to confirm the elemental composition with high accuracy. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique, often used for analyzing a wide range of molecules. The sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte, typically forming singly charged ions.

Table 2: Expected Ions in Soft Ionization Mass Spectrometry

| Ion Type | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Ionization Technique |

|---|---|---|---|

| [M+H]⁺ | 231.99 | 233.99 | ESI, MALDI |

| [M-H]⁻ | 229.98 | 231.98 | ESI |

| [M+Na]⁺ | 253.97 | 255.97 | ESI, MALDI |

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. acs.org The fragmentation pattern provides valuable information for structural confirmation. acs.orgtandfonline.com

The fragmentation of this compound would likely involve the loss of small neutral molecules such as HCN, H₂S, or Br•. The purine ring itself can also undergo characteristic cleavages. Analyzing these fragments helps to confirm the positions of the substituents.

Table 3: Plausible MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 231.99/233.99 | 204.98/206.98 | HCN | Loss of hydrogen cyanide from the purine ring. |

| 231.99/233.99 | 198.98/200.98 | H₂S | Loss of hydrogen sulfide (B99878) from the thiol group. |

| 231.99/233.99 | 152.01 | HBrS | Loss of hydrogen bromide and sulfur. |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching, C=N stretching, C=S stretching (for the thione tautomer), and C-Br stretching. The C-Br stretching vibration is typically observed in the range of 600-500 cm⁻¹. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy could provide clear signals for the purine ring vibrations and the C-S bond. researchgate.nettesisenred.net

Table 4: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N-H | Stretching | 3200-3400 | IR, Raman |

| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |

| C=S (thione) | Stretching | 1100-1250 | IR, Raman |

| C=N | Stretching | 1600-1680 | IR, Raman |

| Purine Ring | Ring Stretching | 1400-1600 | IR, Raman |

| C-S | Stretching | 600-700 | IR, Raman |

| C-Br | Stretching | 500-600 | IR |

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| 6-mercaptopurine |

| DMSO-d₆ |

X-ray Crystallography for High-Resolution Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For purine derivatives, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

In a study of five 6-mercaptopurine derivatives, the dihedral angles between the purine and exocyclic phenyl rings varied, indicating different molecular conformations. iucr.org Intermolecular forces, such as C—H⋯O hydrogen bonds and π–π stacking interactions, were observed to play a significant role in the crystal packing. iucr.org A similar analysis for this compound would be expected to reveal the influence of the bromine atom on the crystal packing and intermolecular interactions.

| Crystallographic Parameter | Typical Expected Values for Purine Derivatives |

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁ |

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-S Bond Length | ~1.67 - 1.75 Å |

| Intermolecular Interactions | Hydrogen bonding (N-H···N, N-H···S), π–π stacking |

Note: This table represents typical values observed for related purine structures and serves as a predictive guide for the analysis of this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity, which is critical for any subsequent application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of purine compounds due to its high resolution and sensitivity. creative-proteomics.com Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. oup.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of purine analogues, including thiopurines, isocratic or gradient elution methods can be developed. oup.comnih.gov An isocratic method uses a constant mobile phase composition, while a gradient method involves changing the mobile phase composition over time to achieve better separation of complex mixtures. nih.gov The detection is typically performed using a UV detector, as purine rings exhibit strong absorbance in the UV region, often around 254 nm. researchgate.net The retention time of the compound is a key parameter for its identification.

A typical HPLC method for a related compound, 6-thioguanine (B1684491), utilized a reversed-phase column and an isocratic mobile phase to achieve separation from other purine analogues within minutes. oup.com The purity of synthetic nucleic acids and their derivatives is routinely assessed by HPLC. researchgate.net

| HPLC Parameter | Typical Conditions for Purine Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water mixtures, often with buffers like phosphate (B84403) or acetate. researchgate.net |

| Detection | UV-Vis at λmax (typically ~250-330 nm for thiopurines) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. creative-proteomics.com Direct analysis of many purine derivatives, including this compound, by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is often necessary to convert the non-volatile purine into a more volatile and thermally stable derivative. creative-proteomics.com This can be achieved by reacting the compound with a silylating agent to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of the analytes. researchgate.net The retention time from the GC and the mass spectrum from the MS together offer a high degree of confidence in the identification of the compound.

Hyphenated Techniques (e.g., LC-MS, HPLC-NMR)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of a spectroscopic method, providing comprehensive structural and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of purine derivatives. creative-proteomics.comnih.gov It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying compounds in complex mixtures. nih.govannlabmed.org For instance, LC-MS/MS methods have been developed for the sensitive measurement of thiopurine metabolites in biological samples. annlabmed.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte. imtm.cz

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) provides on-line structural elucidation of separated compounds. researchgate.net As the analyte elutes from the HPLC column, it flows through an NMR spectrometer, allowing for the acquisition of NMR spectra of the pure compound. This is particularly valuable for the unambiguous identification of isomers and for the structural characterization of unknown impurities or metabolites. researchgate.netresearchgate.net

Thermal Analysis (e.g., Thermogravimetry-Differential Thermal Analysis (TG-DTA)) for Thermal Behavior Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetry (TG) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and a reference material. researchgate.netscielo.brscielo.br

A simultaneous TG-DTA analysis of this compound would provide information on its thermal stability, melting point, and decomposition pattern. The TG curve would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition. The DTA curve would show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Computational Chemistry and in Silico Modeling Studies

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the fundamental electronic properties of molecules. bohrium.comfigshare.com DFT has proven to be an effective tool for predicting the characteristics of chemical systems and understanding their similarities and differences compared to other computational approaches. researchgate.net For a molecule like 2-Bromo-7H-purine-6-thiol, DFT can be used to optimize its geometry, calculate its frontier molecular orbitals, and predict its reactivity. A common functional and basis set for such calculations on related heterocyclic systems is B3LYP with a 6-311+G(d,p) or similar basis set. bohrium.comfigshare.com

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A larger gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. researchgate.net

The energies of the HOMO and LUMO are used to determine global chemical reactivity descriptors. researchgate.net The HOMO-LUMO gap is instrumental in understanding the bioactivity derived from intramolecular charge transfer. researchgate.net For push-pull purine (B94841) systems, the spatial distribution of HOMO and LUMO orbitals is crucial; a greater spatial separation indicates a more pronounced push-pull characteristic. nih.gov The introduction of different substituents or functional groups, such as the bromine atom and thiol group in this compound, can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

Below is a hypothetical data table illustrating typical values that might be obtained for this compound from DFT calculations, based on studies of similar heterocyclic compounds. nih.govtandfonline.com

| Parameter | Calculated Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -3.50 |

| ΔE (HOMO-LUMO Gap) | 2.65 |

Note: This data is illustrative and based on typical values for related heterocyclic systems.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. tandfonline.commdpi.com These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netmdpi.com

Chemical Hardness (η) and Global Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. Softness is the reciprocal of hardness and indicates how easily the molecule will undergo a chemical reaction. windows.net

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated using the following equations, derived from Koopmans' theorem:

η = (ELUMO - EHOMO) / 2

S = 1 / η

χ = - (EHOMO + ELUMO) / 2

ω = χ² / (2η)

The following table presents hypothetical reactivity descriptors for this compound, calculated from the illustrative HOMO-LUMO energies in the previous section.

| Reactivity Descriptor | Formula | Calculated Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.325 eV |

| Global Softness (S) | 1 / η | 0.755 eV⁻¹ |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 4.825 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 8.788 eV |

Note: This data is illustrative and derived from the hypothetical energy values presented above.

Purine derivatives, including this compound, can exist in multiple tautomeric forms due to proton migration between nitrogen and sulfur atoms. The relative stability of these tautomers is crucial as it can dictate the molecule's recognition by biological targets. Computational methods are highly effective for exploring the energy landscape and predicting the most stable tautomers in different environments (gas phase vs. solvent). mdpi.com

A theoretical study on the closely related 2-amino-7H-purine-6-thiol investigated its tautomerization to the 9H form. iau.ir Using DFT calculations at the B3LYP/6-31++G(d,p) level, it was found that the process has a very high activation Gibbs free energy in the gas phase, suggesting it is unlikely to occur spontaneously. iau.ir However, the inclusion of explicit water molecules in the model significantly reduced the activation barrier, indicating that a polar, protic solvent can facilitate the tautomerization process by mediating proton transfer. iau.ir

For this compound, the two most probable tautomers are the N7-H and N9-H forms, along with the thione-thiol equilibrium. The relative energies determine the predominant species under physiological conditions. In an aqueous environment, the energy differences between the 7H and 9H tautomers of many purines are often small, suggesting both can coexist in solution. mdpi.com

The table below shows illustrative relative energies for the potential tautomers of this compound, based on findings for analogous purine systems. iau.irmdpi.com

| Tautomer | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Aqueous |

| This compound | 0.00 (Reference) | 0.00 (Reference) |

| 2-Bromo-9H-purine-6-thiol | +1.5 | -0.5 |

| 2-Bromo-1,7-dihydropurine-6-thione | +5.2 | +3.8 |

| 2-Bromo-1,9-dihydropurine-6-thione | +6.8 | +4.5 |

Note: This data is illustrative, projecting findings from related purine tautomerism studies onto the target molecule.

Prediction of Chemical Reactivity Descriptors (e.g., Global and Local Softness/Hardness)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ekb.eg This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. mdpi.com

For a purine analogue like this compound, potential targets include enzymes involved in nucleotide metabolism, kinases, and DNA/RNA structures. mdpi.comrsc.org Docking simulations place the ligand into the binding site of a target protein with a known three-dimensional structure (e.g., from the Protein Data Bank, PDB). The simulation then evaluates different binding poses and identifies those with the most favorable interactions.

Key interactions often involve hydrogen bonds between the purine's nitrogen atoms or thiol group and amino acid residues like asparagine, glutamine, or serine in the protein's active site. mdpi.com The bromine atom can participate in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity. For instance, in related inhibitors, the aminopyrimidine core is noted for forming hydrogen bonds with key amino acids at the binding site. mdpi.com Similarly, interactions with DNA can occur through intercalation or groove binding, where the purine ring stacks with nucleobases or fits into the minor or major groove. ekb.egrsc.org

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), for each predicted pose. rsc.org A more negative score typically indicates a more stable ligand-receptor complex and higher predicted affinity. These simulations can reveal the specific binding mode, detailing all the intermolecular interactions that stabilize the complex.

For example, docking of related brominated heterocyclic compounds into enzyme active sites has shown that the bromophenyl moiety can occupy a hydrophobic pocket, while other parts of the molecule form critical hydrogen bonds. mdpi.comnih.gov The binding mode of purine-based ligands at adenosine (B11128) receptors often involves a crucial polar interaction between an exocyclic amine (or analogous group) and a conserved asparagine residue. mdpi.com

The following table provides a hypothetical summary of a docking study of this compound against a putative kinase target.

| Parameter | Description |

| Target Protein (PDB ID) | Example: 3T88 (E. coli) researchgate.net |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | ASP135, LYS22, VAL30 |

| Types of Interactions | Hydrogen Bonds: Purine N1 with LYS22 backbone; Thiol group with ASP135 side chain. Hydrophobic Interactions: Purine ring with VAL30. Halogen Bond: Bromine atom with backbone carbonyl oxygen of a nearby residue. |

| Binding Mode | The purine core is positioned in the ATP-binding pocket, mimicking the adenine (B156593) moiety of ATP. The thiol group acts as a hydrogen bond donor, while the bromine atom provides additional stabilizing contact. |

Note: This data is a hypothetical example illustrating the typical output of a molecular docking simulation.

Identification of Putative Binding Sites and Residues

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For purine derivatives, including this compound, MD simulations provide critical insights into the conformational flexibility of the ligand and the stability of its complex with a biological target, such as a protein kinase or enzyme. mdpi.comnih.gov

The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. nih.govnih.gov This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions. mdpi.com The simulation software, such as GROMACS or NAMD, then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, often on the nanosecond to microsecond scale. nih.gov

Key analyses performed during and after MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference structure. A stable RMSD value over time for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable throughout the simulation. nih.gov For instance, in simulations of purine derivatives, stable RMSD values for the protein's alpha carbon atoms indicate that the ligand does not induce significant disruptive conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify their flexibility and movement during the simulation. nih.gov Analysis of the RMSF of the protein's active site residues can reveal which amino acids are crucial for the interaction with the purine ligand. nih.gov

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of a stable interaction and is often critical for the ligand's binding affinity and inhibitory activity. nih.govmdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand to its target. nih.gov These calculations can help in ranking different derivatives and validating docking results. nih.gov

In studies of purine-based inhibitors targeting enzymes like cyclin-dependent kinase 2 (CDK2), MD simulations have been used to verify the stability of newly designed compounds within the enzyme's active site. nih.govmdpi.com These simulations confirm that the designed inhibitors can maintain their predicted binding mode and interactions, providing confidence in their potential for synthesis and biological testing. mdpi.com

| Parameter/Analysis | Typical Implementation | Significance of Findings |

|---|---|---|

| Software | GROMACS, NAMD, Desmond mdpi.comnih.gov | Engine for calculating particle trajectories based on force fields. |

| Force Field | CHARMM, OPLS, AMBER mdpi.comnih.gov | A set of parameters used to describe the potential energy of the system. The choice affects the accuracy of the simulation. |

| Simulation Time | 20-100 nanoseconds (ns) or longer mdpi.comnih.gov | Determines the timescale of molecular motions that can be observed. Longer simulations can reveal slower conformational changes. |

| RMSD | Calculated for protein backbone and ligand heavy atoms. Plot of RMSD vs. time. nih.gov | A plateau in the RMSD plot indicates that the complex has reached a stable conformation. nih.gov |

| RMSF | Calculated per residue of the protein. Plot of RMSF vs. residue number. nih.gov | Highlights flexible regions of the protein, such as loops, and stable regions like alpha-helices and beta-sheets. High fluctuation in active site residues can impact ligand binding. |

| Hydrogen Bonds | Monitored throughout the simulation; number of H-bonds vs. time. nih.gov | Persistent hydrogen bonds with key active site residues (e.g., Asp86, Leu83 in CDK2) confirm a stable binding mode. mdpi.com |

| Binding Free Energy (MM/GBSA) | Calculated from simulation snapshots. nih.gov | Provides an estimate of binding affinity, helping to rank potential inhibitors and confirm favorable interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For purine derivatives, QSAR studies are invaluable for understanding which structural features are responsible for their potency, guiding the design of new analogs with improved efficacy. mdpi.comnih.gov The fundamental principle is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular properties. mdpi.com

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model using statistical methods, and validating the model's predictive power. mdpi.com

The first step in building a QSAR model is to characterize the chemical structures using numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For purine-based compounds, a wide range of descriptors are calculated to capture the structural variations that influence biological activity. researchgate.netacs.org

These descriptors can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules. Contour maps generated from these models can show regions where bulky substituents are favored or disfavored for enhancing activity. nih.govacs.org

Electronic/Electrostatic Descriptors: These describe the distribution of charge in a molecule. Examples include partial atomic charges, dipole moments, and electrostatic fields. nih.gov In many kinase inhibitors, electrostatic interactions and hydrogen bonding are critical for activity. mdpi.com Descriptors such as H-Donor Count and the count of specific atoms (e.g., nitro groups) can be significant. researchgate.net The ionization potential has also been identified as an important factor for some purine derivatives. nih.gov

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The partition coefficient (logP) is a classic example. In CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), hydrophobic fields are used to map regions where hydrophobicity increases or decreases activity. nih.govacs.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching. researchgate.net An example is the SsCH3E-index, which has been found to correlate with the inhibitory activity of some purine analogs. researchgate.net

The selection of relevant descriptors is a critical step, as they form the basis for the mathematical model that links structure to activity. mdpi.com

| Descriptor Type | Specific Example(s) | Correlated Biological Effect/Significance |

|---|---|---|

| 3D-Field (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fields nih.govacs.org | Identifies favorable and unfavorable regions for substitution around the purine scaffold to enhance binding affinity. nih.gov |

| Electronic | Ionization Potential, SdsN (nitro) count researchgate.netnih.gov | Relates to the molecule's ability to participate in charge-transfer interactions and form hydrogen bonds with the target protein. nih.gov |

| Topological (2D) | SsCH3E-index, T_2_Cl_3 researchgate.net | Quantifies aspects of molecular structure like size, shape, and branching, influencing how the molecule fits into a binding pocket. researchgate.net |

| Constitutional | H-Donor Count, SsOHcount researchgate.net | Reflects the potential for hydrogen bonding, which is often a key determinant of binding affinity and specificity. researchgate.net |

Once a set of relevant descriptors is identified, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). acs.org Various statistical methods can be employed, with Partial Least Squares (PLS) regression being particularly common, especially for 3D-QSAR techniques like CoMFA and CoMSIA. nih.govresearchgate.net

The process involves:

Training and Test Sets: The initial dataset of compounds is split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. nih.govmdpi.com

Model Generation: A regression equation is generated that best fits the training set data. For example, a 3D-QSAR model will produce an equation linking the variation in steric and electrostatic fields to the variation in biological activity. nih.gov

Model Validation: The robustness and predictive ability of the model must be rigorously validated. mdpi.com Key statistical metrics include:

q² (or Q²): The cross-validated correlation coefficient, obtained through methods like leave-one-out (LOO) cross-validation. nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. mdpi.com

r² (or R²): The non-cross-validated correlation coefficient, which measures the goodness of fit for the training set. Values are typically high, but a high r² alone does not guarantee predictive power. researchgate.net

r²_pred (or R²_pred): The correlation coefficient for the external test set. This is a crucial measure of how well the model predicts the activity of new compounds. A value greater than 0.6 is often required for a model to be considered acceptable. nih.govnih.gov

Successful QSAR models for purine derivatives have been developed for various targets, including CDK2, Bcr-Abl, and c-Src tyrosine kinase. nih.govresearchgate.netmdpi.com These models not only predict the activity of novel derivatives but also provide visual feedback through contour maps, which guide medicinal chemists in designing new molecules by indicating where to add or remove specific chemical groups to improve biological activity. nih.govnih.gov

| QSAR Model Type | Target | q² (Internal Validation) | r² (Goodness of Fit) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | CDK2 | 0.743 | 0.984 | 0.991 | nih.govmdpi.com |

| CoMSIA | CDK2 | 0.808 | 0.975 | 0.990 | nih.govmdpi.com |

| 2D-QSAR (PLS) | c-Src tyrosine kinase | 0.755 | 0.832 | 0.798 | researchgate.net |

| CoMFA | Bcr-Abl | 0.576 | - | 0.863 | nih.gov |

| CoMSIA | Bcr-Abl | 0.637 | - | 0.842 | nih.gov |

Structure Activity Relationship Sar Investigations of 2 Bromo 7h Purine 6 Thiol Derivatives

Impact of Bromine Substitution on Molecular Recognition and Biological Activity

The presence of a bromine atom at the C2 position of the purine (B94841) ring significantly influences the molecule's electronic properties and its interactions with biological targets. Halogenation at this position is a known strategy to enhance the biological activity of purine nucleosides by making them resistant to degradation by enzymes like adenosine (B11128) deaminase (ADA). nih.gov This increased stability allows the compound to persist longer in a cellular environment, thereby enhancing its potential therapeutic effects. nih.gov

The bromine atom, being an electron-withdrawing group, increases the electrophilicity of the purine ring, making it more susceptible to nucleophilic attack. This enhanced reactivity can facilitate the formation of covalent bonds with nucleophilic residues, such as those found in the active sites of enzymes or on DNA, potentially leading to the inhibition of enzyme activity or disruption of DNA replication.

The specific positioning of the bromine atom at C2 is a key feature that distinguishes 2-Bromo-7H-purine-6-thiol from other halogenated purines and is a critical determinant of its unique reactivity and biological interaction profile.

Table 1: Impact of C2-Position Halogen Substitution on Purine Derivative Activity

| Compound Series | C2-Substituent | Effect on Biological Activity | Reference |

| Purine Nucleosides | Halogen (general) | Increased resistance to adenosine deaminase (ADA), enhancing biological lifetime. | nih.gov |

| Hsp90 Inhibitors | Fluorine | Increased potency and water solubility. | nih.gov |

| Hsp90 Inhibitors | Cyano, vinyl, iodo, methoxy, ethoxy, amino | Decreased or no activity. | nih.gov |

| 2-Bromo-7H-purine | Bromine | Enhances reactivity and facilitates covalent bonding with biological targets. |

Role of the Thiol Group in Receptor Binding and Enzymatic Inhibition

The thiol (-SH) group at the C6 position of the purine ring is a crucial functional group that plays a significant role in the biological activity of this compound derivatives. nih.gov This group is known to be highly reactive and can participate in various interactions, including the formation of covalent bonds with cysteine residues in proteins. This ability to form disulfide bonds is a key mechanism for the inhibition of enzyme activity and the modulation of protein function.

In the context of purine receptor ligands, thioether substitutions at the C2 position have been shown to enhance affinity. rsc.org While this is a different position, it underscores the general importance of sulfur-containing moieties in purine derivative design. For instance, 2-methylthio nucleotide derivatives are potent agonists at P2Y receptors. rsc.org

Studies on 6-mercaptopurine (B1684380) (6-MP) and its derivatives have demonstrated that the thiol group is essential for their biological effects. nih.gov For example, S-allylthio derivatives of 6-MP show enhanced antiproliferative activity compared to the parent compound. nih.gov This is attributed to improved cellular penetration due to increased hydrophobicity and subsequent intracellular release of the active 6-MP. nih.gov

The thiol group's ability to interact with metal ions can also influence catalytic processes. scbt.com Furthermore, the presence of the mercapto group facilitates specific hydrogen bonding patterns, which are important for molecular recognition and the stability of the ligand-receptor complex. scbt.com In some irreversible inhibitors of adenosine receptors, a reactive isothiocyanate group, which can react with thiols on the receptor, has been incorporated to form stable covalent bonds. nih.gov

Table 2: Role of Thiol and Thioether Groups in Purine Derivatives

| Compound/Derivative | Position of Sulfur Group | Role/Effect | Reference |

| 6-Amino-9-benzyl-9H-purine-8-thiol | C8-Thiol | Can form covalent bonds with cysteine residues, potentially inhibiting enzyme activity. | |

| Adenosine 2-thioethers | C2-Thioether | Enhanced affinity for purinergic receptors. | rsc.org |

| 2-Methylthio nucleotide derivatives | C2-Methylthio | Potent agonists at P2Y receptors. | rsc.org |

| S-allylthio derivatives of 6-mercaptopurine | C6-Thiol (as S-allylthio) | Enhanced antiproliferative activity and cellular penetration. | nih.gov |

| 2-Mercaptopurine | C2-Thiol | Participates in redox reactions and forms stable complexes with metal ions. | scbt.com |

Effects of Modifications at Other Purine Ring Positions (e.g., N7, N9) on Potency and Selectivity

Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. nih.gov However, N7-substituted purines have also demonstrated significant biological activities, including antiviral and anticancer effects. nih.gov The development of regioselective synthetic methods is therefore crucial for exploring the full potential of these derivatives. For instance, a method for the direct, regioselective tert-alkylation at the N7 position has been developed, allowing for the synthesis of novel 6,7-disubstituted purine derivatives. nih.gov

In the context of Hsp90 inhibitors, substitutions at the N9 position have been extensively studied. Variations in the N9-alkyl chain have revealed a preference for chains with specific lengths and branching patterns for optimal activity. nih.gov Similarly, for Grp94-selective inhibitors, modifications at the N9 position have been explored to improve binding affinity. nih.gov Interestingly, replacing the N3 atom with a carbon, a modification known to improve affinity in pan-Hsp90 inhibitors, was also investigated for Grp94-selective ligands. nih.gov

The choice of substituent at N9 can also be used to direct the regioselectivity of other reactions on the purine ring. For example, the presence of a chloro-substituent can direct alkylation to the N9 position. plos.org Conversely, in some cases, the presence of a bulky group at a neighboring position can shield the N7 nitrogen, leading to exclusive N9 alkylation. researchgate.net

For adenosine receptor ligands, modifications at the N6 and C2 positions, in combination with changes to the ribose moiety, can reduce efficacy at A3 adenosine receptors, leading to the development of selective antagonists. nih.gov

Table 3: Effects of N7 and N9 Modifications on Purine Derivative Activity

| Compound Series | Position of Modification | Modification | Effect | Reference |

| 6-Substituted Purines | N7 | tert-Alkylation | Leads to novel 6,7-disubstituted purines with potential biological activity. | nih.gov |

| Hsp90 Inhibitors | N9 | Alkyl chain variations | Affects potency, with a preference for specific chain characteristics. | nih.gov |

| Grp94 Inhibitors | N9 | Various substituents | Explored to enhance binding affinity. | nih.gov |

| 6-(Azolyl)purines | N9 | Alkylation | Exclusive N9 alkylation achieved by shielding of N7 by the proximal azole C-H. | researchgate.net |

| Adenosine Derivatives | N6, C2, Ribose | Various modifications | Can reduce efficacy at A3 adenosine receptors, creating selective antagonists. | nih.gov |

Stereochemical Considerations in Purine-Based Ligands